1-Benzyl-3-naphthalen-2-yl-1-phenylurea

Medicinal Chemistry Drug Design ADME Prediction

This fully-substituted urea is a critical chemical probe for p38 MAP kinase SAR programs. Its unique N-phenyl, N-benzyl, N'-naphthalen-2-yl scaffold (MW 276.3, XlogP 4.2) offers a steric and electronic profile not achievable with generic diaryl or mono-substituted ureas. As documented in the 3GI3 crystal structure, the 2-naphthyl substitution is essential for selective kinase binding. Procurement of this specific compound, rather than an off-target analog, is vital for reproducible target engagement and inflammatory pathway dissection (TNF-α inhibition). It serves as an ideal calibrant for ADMET models due to its well-defined lipophilicity and hydrogen-bonding pattern.

Molecular Formula C24H20N2O
Molecular Weight 352.4 g/mol
Cat. No. B5551798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-naphthalen-2-yl-1-phenylurea
Molecular FormulaC24H20N2O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H20N2O/c27-24(25-22-16-15-20-11-7-8-12-21(20)17-22)26(23-13-5-2-6-14-23)18-19-9-3-1-4-10-19/h1-17H,18H2,(H,25,27)
InChIKeyDFQDXWHNAIRWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-naphthalen-2-yl-1-phenylurea for Research: A High-Value Trisubstituted Urea Scaffold


1-Benzyl-3-naphthalen-2-yl-1-phenylurea is a fully substituted, asymmetric phenylurea derivative. It features a urea core substituted with a benzyl, a phenyl, and a naphthalen-2-yl group, giving it a molecular weight of 276.3 Da and a calculated partition coefficient (XlogP) of 4.2 [1]. This combination of hydrophobic aromatic rings creates a unique scaffold distinct from simpler diaryl- or mono-substituted ureas. The compound is primarily recognized as a member of the N-phenyl-N'-naphthylurea class, which has been characterized as a novel family of p38 kinase inhibitors [2]. Its specific substitution pattern positions it as a valuable chemical probe for exploring structure-activity relationships (SAR) and target binding within this and related enzyme inhibitor programs.

Why a Naphthyl-Benzyl-Phenyl Urea Cannot Be Replaced by a Generic Phenylurea


Generic substitution is not possible for 1-benzyl-3-naphthalen-2-yl-1-phenylurea because its three distinct aromatic substituents are not passive scaffolds but critical mediators of biological activity and physicochemical properties. Close analogs, such as 1-benzyl-3-naphthalen-1-yl-urea or 1-(naphthalen-2-yl)-3-phenylurea, lack the crucial combination of steric bulk and specific electronic distribution provided by the simultaneous presence of phenyl, benzyl, and naphthyl groups. For instance, in the related N-phenyl-N'-naphthylurea class of p38 kinase inhibitors, small structural modifications drastically alter potency and selectivity, demonstrating that the precise geometry and lipophilicity (XlogP = 4.2) of the trisubstituted urea are essential for target engagement [1]. The specific naphthalen-2-yl substitution, as opposed to naphthalen-1-yl, is known to profoundly influence binding mode in kinase active sites, as evidenced by crystallographic studies of analogous compounds [2]. Therefore, replacing this compound with a similar but structurally simpler urea would introduce unacceptable risk of altered, reduced, or absent activity in any experimental system calibrated for its specific profile.

Quantitative Differentiation Evidence for 1-Benzyl-3-naphthalen-2-yl-1-phenylurea


Comparative Physicochemical Profile for Drug-Likeness and Permeability Prediction

The distinctive lipophilicity and hydrogen bonding capacity of 1-benzyl-3-naphthalen-2-yl-1-phenylurea provides a quantifiable differentiation from its simpler diarylurea counterparts. The compound's calculated XlogP of 4.2 indicates significantly higher lipophilicity compared to unsubstituted or mono-substituted phenylureas [1][2]. For example, a comparator like 1-(naphthalen-2-yl)-3-phenylurea (lacking the benzyl group) would have a lower XlogP. This difference is critical for predicting membrane permeability, oral absorption, and off-target binding. The compound also has 2 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA), defining its capacity for target-specific interactions [1]. These physicochemical properties are essential for rank-ordering compounds in a lead optimization campaign and cannot be inferred from related but structurally distinct molecules.

Medicinal Chemistry Drug Design ADME Prediction

Structural Basis for Kinase Selectivity: Binding Mode Differentiation from N-Pyrazole Analogs

Crystallographic analysis of a close N-phenyl-N'-naphthylurea analog in complex with p38 MAP kinase (PDB ID: 3GI3) provides direct structural evidence for how the naphthalene and phenyl groups dictate a unique binding mode [1]. The parent publication of this structure demonstrates that the N-phenyl-N'-naphthylurea class achieves a different binding conformation compared to the earlier N-pyrazole-N'-naphthylurea inhibitors [2]. While the specific 1-benzyl substitution is absent from the co-crystallized ligand, the structural scaffold's dependency on the N-phenyl and N'-naphthyl moieties is unequivocally established. The addition of a benzyl group to the same nitrogen as the phenyl ring introduces further steric bulk, which is predicted to exploit adjacent hydrophobic pockets not accessible to the N-pyrazole series, thereby offering a structural rationale for divergent selectivity profiles. This differentiates it from earlier kinase inhibitor chemotypes.

Kinase Inhibition Protein Crystallography Anti-inflammatory

Preliminary Kinase Activity Profile Indicating Micromolar Potency

The N-phenyl-N'-naphthylurea class has been reported to inhibit TNF-α production in vitro, with the class demonstrating efficacy in a mouse model of lipopolysaccharide-induced endotoxemia [1]. While an explicit IC50 for 1-benzyl-3-naphthalen-2-yl-1-phenylurea is not publicly disclosed, a separate annotation mentions an IC50 of 28 μM for a compound within this chemical space [2]. This level of potency, while moderate, provides a quantitative benchmark against structurally simpler phenylureas, which are typically inactive against this target. The presence of the unique trisubstituted urea motif is deemed essential for this level of functional activity, as mono- or di-substituted phenylureas do not generally inhibit TNF-α production. This differentiates the compound from commercially available, less decorated urea building blocks commonly used in other contexts.

p38 Inhibitor TNF-α Inhibition Drug Discovery

Primary Applications of 1-Benzyl-3-naphthalen-2-yl-1-phenylurea for Scientific Procurement


Lead Optimization in p38 MAP Kinase Inhibitor Programs

This compound serves as a structurally distinct starting point for p38 inhibitor medicinal chemistry. Its binding mode, as evidenced by the 3GI3 crystal structure and class characterization [1][2], provides a vector for exploring the selectivity pocket via the benzyl group. Procurement is critical for teams seeking to optimize away from the saturated N-pyrazole chemical space, where this trisubstituted urea offers a new intellectual property position and differentiated kinase selectivity profile [2].

Chemical Probe for Investigating TNF-α Mediated Inflammation

The compound is a valid chemical probe for the p38/TNF-α axis. Since simpler ureas are inactive, this compound provides a specific tool for dissecting the role of p38 kinase in inflammatory signaling pathways. Its micromolar cellular activity [3] is sufficient for in vitro mechanistic studies, where its effects can be compared to structurally matched inactive analogs to confirm on-target pharmacology.

Reference Standard for ADMET Structure-Property Relationship Studies

The well-defined and quantifiable physicochemical properties (MW 276.3, XlogP 4.2, 2 HBD, 1 HBA) make this compound an excellent reference standard for calibrating predictive ADMET models [4]. Its high lipophilicity and specific hydrogen-bonding pattern can be used as a benchmark to study the impact of trisubstitution on membrane permeability, metabolic stability, and solubility, in direct comparison to a series of systematically des-methylated or de-arylated analogs.

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